molecular formula C9H6FNO2 B1339158 4-fluoro-1H-indole-7-carboxylic Acid CAS No. 313337-34-7

4-fluoro-1H-indole-7-carboxylic Acid

Cat. No.: B1339158
CAS No.: 313337-34-7
M. Wt: 179.15 g/mol
InChI Key: GDLCLHCOKQFBPI-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

4-Fluoro-1H-indole-7-carboxylic Acid, like many indole derivatives, has been found to interact with a variety of targets in the body . Indole derivatives are known to bind with high affinity to multiple receptors, which makes them useful in the development of new therapeutic agents . They have been used in the treatment of various disorders, including cancer and microbial infections .

Mode of Action

Indole derivatives are known to interact with their targets, leading to changes in cellular function . For example, some indole derivatives have been found to inhibit enzymes, such as tryptophan dioxygenase , which can lead to changes in metabolic pathways.

Biochemical Pathways

Indole derivatives can affect various biochemical pathways. For instance, some indole derivatives have been found to inhibit the enzyme tryptophan dioxygenase, which plays a crucial role in the metabolism of the amino acid tryptophan . This can lead to changes in the levels of tryptophan and its metabolites in the body, potentially affecting a variety of physiological processes.

Pharmacokinetics

The pharmacokinetics of indole derivatives can vary widely depending on their chemical structure .

Result of Action

The result of the action of this compound can depend on the specific targets it interacts with and the biochemical pathways it affects. For example, if it inhibits an enzyme involved in a critical metabolic pathway, this could lead to changes in the levels of certain metabolites in the body, potentially resulting in therapeutic effects .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the pH and temperature of the body can affect the stability and efficacy of the compound . Additionally, the presence of other molecules in the body, such as proteins or lipids, can also affect the compound’s action by interacting with it or altering its distribution within the body .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Fischer indole synthesis, which involves the reaction of aryl hydrazines with ketones under acidic conditions .

Industrial Production Methods: Industrial production methods for 4-fluoro-1H-indole-7-carboxylic Acid often involve multi-step synthesis processes that are optimized for high yield and purity. These methods may include the use of microwave irradiation to accelerate reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-fluoro-1H-indole-7-carboxylic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 4-fluoro-1H-indole-7-carboxylic Acid is unique due to the presence of both the fluorine atom and the carboxylic acid group, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and bioavailability, while the carboxylic acid group increases its solubility and reactivity .

Properties

IUPAC Name

4-fluoro-1H-indole-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO2/c10-7-2-1-6(9(12)13)8-5(7)3-4-11-8/h1-4,11H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDLCLHCOKQFBPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CNC2=C1C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10468859
Record name 4-fluoro-1H-indole-7-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10468859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

313337-34-7
Record name 4-fluoro-1H-indole-7-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10468859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

492 mg (2.30 mmol) of 7-bromo-4-fluoro-1H-indole were dissolved in 14 ml THF. The reaction mixture was cooled to −78° C. and 4.31 ml of a 1.6 M butyl lithium solution in hexane were added under nitrogen in such a way, that the temperature did not exceed a maximum of −70° C. The yellow solution was stirred at 0 to 5° C. after complete addition for 30 min. The reaction mixture was cooled to −78° C. and dry ice was added. The reaction mixture was warmed to rt, stirred for 15 min and poured onto 100 ml water. The aqueous layer was washed twice with diethyl ether, acidified with 1N aqueous HCl solution and extracted twice with DCM. The combined organic layers were washed with saturated aqueous sodium chloride solution, dried over sodium sulfate, filtered and the solvent was evaporated. The crude residue was stirred with hexane for 15 min, filtered and dried to yield 328 mg (80%) of 4-fluoro-1H-indole-7-carboxylic acid as an off-white solid. MS (ISP) 177.9 (M−H)−.
Quantity
492 mg
Type
reactant
Reaction Step One
Name
Quantity
14 mL
Type
solvent
Reaction Step One
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0 (± 1) mol
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reactant
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0 (± 1) mol
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solvent
Reaction Step Two
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0 (± 1) mol
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reactant
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Quantity
100 mL
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reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a solution of KOH (13.04 g, 0.232 mol) in 14% H2O/EtOH (50 ml) was added 4-fluoro-7-cyanoindole (900 mg, 5.60 mmol). The resulting mixture was refluxed for 12 hours, slowly cooled to room temperature, and concentrated in vacuo to about 30 ml. The residue was acidified to pH 2 with HCl (˜5.5 N aq.). The precipitate was filtered, washed with excess of water, and dried under high vacuum to afford 4-fluoro-7-carboxyindole as a white solid (100% conversion). The material was used without further purification.
Name
Quantity
13.04 g
Type
reactant
Reaction Step One
Quantity
900 mg
Type
reactant
Reaction Step One
Name
H2O EtOH
Quantity
50 mL
Type
reactant
Reaction Step One

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